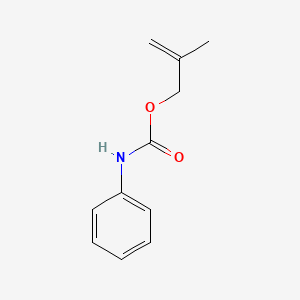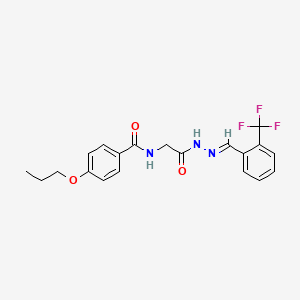![molecular formula C23H18FN3OS2 B12011534 (5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623936-04-9](/img/structure/B12011534.png)
(5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-Alil-5-{[3-(3-fluoro-4-metilfenil)-1-fenil-1H-pirazol-4-YL]metileno}-2-tioxo-1,3-tiazolidin-4-ona es un complejo compuesto orgánico que pertenece a la clase de las tiazolidinonas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolidinona, un grupo pirazol y varios sustituyentes como grupos alilo, fluoro y metilo. La presencia de estos grupos funcionales confiere propiedades químicas específicas y posibles actividades biológicas al compuesto.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de (5Z)-3-Alil-5-{[3-(3-fluoro-4-metilfenil)-1-fenil-1H-pirazol-4-YL]metileno}-2-tioxo-1,3-tiazolidin-4-ona generalmente involucra reacciones orgánicas multi-paso. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de tiazolidinona: El anillo de tiazolidinona se puede sintetizar haciendo reaccionar una tioamida con una α-halo cetona en condiciones básicas.
Introducción del grupo pirazol: El anillo de pirazol se puede introducir mediante una reacción de ciclación que involucra un derivado de hidrazina y una 1,3-dicetona.
Reacciones de sustitución: Los grupos alilo, fluoro y metilo se pueden introducir mediante diversas reacciones de sustitución utilizando los reactivos y catalizadores apropiados.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto puede incluir el uso de técnicas avanzadas como la síntesis asistida por microondas, la química de flujo y los procesos catalíticos para mejorar la eficiencia de la reacción y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-3-Alil-5-{[3-(3-fluoro-4-metilfenil)-1-fenil-1H-pirazol-4-YL]metileno}-2-tioxo-1,3-tiazolidin-4-ona puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reducir grupos funcionales específicos.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica o electrófila, dependiendo de la naturaleza de los sustituyentes y las condiciones de reacción.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Catalizadores: Paladio, platino u otros catalizadores de metales de transición para reacciones específicas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede dar como resultado la formación de alcoholes o aminas.
Aplicaciones Científicas De Investigación
(5Z)-3-Alil-5-{[3-(3-fluoro-4-metilfenil)-1-fenil-1H-pirazol-4-YL]metileno}-2-tioxo-1,3-tiazolidin-4-ona tiene diversas aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo el desarrollo de fármacos y estudios farmacológicos.
Industria: Utilizado en el desarrollo de nuevos materiales, catalizadores y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (5Z)-3-Alil-5-{[3-(3-fluoro-4-metilfenil)-1-fenil-1H-pirazol-4-YL]metileno}-2-tioxo-1,3-tiazolidin-4-ona involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:
Objetivos moleculares: Uniéndose a enzimas, receptores o proteínas específicas, modulando así su actividad.
Vías implicadas: Influyendo en diversas vías bioquímicas, como la transducción de señales, la expresión génica y los procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
Tiazolidinonas: Compuestos con una estructura similar al anillo de tiazolidinona.
Pirazoles: Compuestos que contienen el grupo pirazol.
Compuestos sustituidos con fluoro: Compuestos con sustituyentes de fluoro similares.
Unicidad
(5Z)-3-Alil-5-{[3-(3-fluoro-4-metilfenil)-1-fenil-1H-pirazol-4-YL]metileno}-2-tioxo-1,3-tiazolidin-4-ona es único debido a su combinación específica de grupos funcionales y características estructurales, que imparten propiedades químicas distintas y posibles actividades biológicas. Esta singularidad lo convierte en un compuesto valioso para diversas investigaciones científicas y aplicaciones industriales.
Propiedades
Número CAS |
623936-04-9 |
|---|---|
Fórmula molecular |
C23H18FN3OS2 |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H18FN3OS2/c1-3-11-26-22(28)20(30-23(26)29)13-17-14-27(18-7-5-4-6-8-18)25-21(17)16-10-9-15(2)19(24)12-16/h3-10,12-14H,1,11H2,2H3/b20-13- |
Clave InChI |
UHBOETHASHIRCZ-MOSHPQCFSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)F |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B12011455.png)




![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B12011489.png)
![4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene](/img/structure/B12011494.png)


![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12011505.png)

![N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011526.png)
![Methyl 4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12011528.png)
![2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011531.png)
